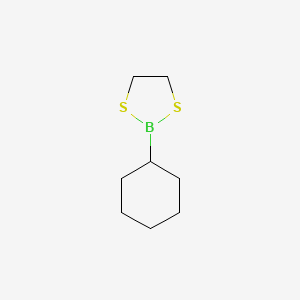
2-Cyclohexyl-1,3,2-dithiaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-1,3,2-dithiaborolane is an organoboron compound characterized by a boron atom bonded to two sulfur atoms and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1,3,2-dithiaborolane typically involves the reaction of cyclohexylboronic acid with sulfur-containing reagents. One common method includes the use of thiols or disulfides under controlled conditions to form the desired dithiaborolane structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexyl-1,3,2-dithiaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiaborolane to its corresponding thiol or borane derivatives.
Substitution: The boron-sulfur bonds in this compound can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized boron compounds.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-1,3,2-dithiaborolane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex boron-containing molecules, which are valuable in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: In materials science, this compound is used in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-1,3,2-dithiaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions that involve electron transfer or bond formation. This property is particularly useful in catalysis and the development of new materials.
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexyl-1,3,2-dioxaborolane: Similar in structure but contains oxygen atoms instead of sulfur.
Cyclohexylboronic acid: Lacks the sulfur atoms and has different reactivity and applications.
Dicyclohexylborane: Contains two cyclohexyl groups bonded to boron, differing in steric and electronic properties.
Uniqueness: 2-Cyclohexyl-1,3,2-dithiaborolane is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and stability compared to its oxygen-containing counterparts. This makes it particularly valuable in applications requiring specific electronic and steric properties.
Eigenschaften
CAS-Nummer |
88686-87-7 |
|---|---|
Molekularformel |
C8H15BS2 |
Molekulargewicht |
186.2 g/mol |
IUPAC-Name |
2-cyclohexyl-1,3,2-dithiaborolane |
InChI |
InChI=1S/C8H15BS2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h8H,1-7H2 |
InChI-Schlüssel |
AOOGSQRMILJECG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(SCCS1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















